molecular formula C20H20O4 B11009488 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B11009488
M. Wt: 324.4 g/mol
InChI Key: QFEOTCMOMOMHDU-UHFFFAOYSA-N
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Description

3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of condensation and cyclization reactions to build the complex ring structure. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to increase efficiency. Advanced purification techniques, such as chromatography, may also be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one: Lacks the methoxy group, which could affect its reactivity and biological activity.

    3-methoxy-7,9,9-trimethyl-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one: Lacks the dihydro component, which might influence its stability and interactions.

Uniqueness

The presence of the methoxy group and the dihydro component in 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one makes it unique compared to its similar compounds

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-7,9,9-trimethyl-10,11-dihydroisochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C20H20O4/c1-11-17-12(7-8-20(2,3)24-17)9-15-14-6-5-13(22-4)10-16(14)19(21)23-18(11)15/h5-6,9-10H,7-8H2,1-4H3

InChI Key

QFEOTCMOMOMHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CC(=C4)OC)CCC(O2)(C)C

Origin of Product

United States

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